2,7-Diazaspiro[4.5]decan-3-one hydrochloride 2,7-Diazaspiro[4.5]decan-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1385696-86-5
VCID: VC2877512
InChI: InChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H
SMILES: C1CC2(CC(=O)NC2)CNC1.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

2,7-Diazaspiro[4.5]decan-3-one hydrochloride

CAS No.: 1385696-86-5

Cat. No.: VC2877512

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diazaspiro[4.5]decan-3-one hydrochloride - 1385696-86-5

Specification

CAS No. 1385696-86-5
Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name 2,9-diazaspiro[4.5]decan-3-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H
Standard InChI Key DEIZDSYWTHMOAV-UHFFFAOYSA-N
SMILES C1CC2(CC(=O)NC2)CNC1.Cl
Canonical SMILES C1CC2(CC(=O)NC2)CNC1.Cl

Introduction

Basic Properties and Structure

Chemical Identity and Nomenclature

2,7-Diazaspiro[4.5]decan-3-one hydrochloride features a spirocyclic structure with a gamma-lactam ring (containing one nitrogen atom) fused at a spiro carbon to a piperidine ring (containing the second nitrogen atom). It is worth noting that this compound is sometimes referred to as 2,9-diazaspiro[4.5]decan-3-one hydrochloride in some databases, reflecting different numbering conventions for the nitrogen atoms within the spiro system.

Physical and Chemical Properties

The compound possesses specific physicochemical characteristics that define its behavior in various experimental settings. Table 1 summarizes the key properties of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride.

Table 1: Fundamental Properties of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride

PropertyValue
CAS Number1385696-86-5
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Physical FormOil
Purity (Commercial)95%
IUPAC Name2,9-diazaspiro[4.5]decan-3-one;hydrochloride

Structural Identification Parameters

For accurate identification and characterization in analytical work, the compound has several standardized identifiers that enable unambiguous recognition across different chemical databases and research publications.

Table 2: Chemical Identifiers for 2,7-Diazaspiro[4.5]decan-3-one hydrochloride

IdentifierValue
Standard InChIInChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H
Standard InChIKeyDEIZDSYWTHMOAV-UHFFFAOYSA-N
Canonical SMILESC1CC2(CC(=O)NC2)CNC1.Cl

Chemical Properties and Reactivity

Stability Profile

Based on storage recommendations from multiple sources, 2,7-Diazaspiro[4.5]decan-3-one hydrochloride should be stored at 2-8°C (refrigerated conditions) to maintain optimal stability . The hydrochloride salt form provides enhanced stability compared to the free base form by preventing oxidation and other degradation pathways that might affect the amine functionality.

Solubility Characteristics

The compound demonstrates specific solubility characteristics that are important for its application in research settings. The preparation of stock solutions requires selection of appropriate solvents based on the intended application. Once solutions are prepared, they should be stored in separate packages to prevent degradation caused by repeated freezing and thawing cycles .

Table 3: Solution Stability Guidelines

Storage ConditionRecommended Use Period
-80°CUp to 6 months
-20°CUp to 1 month

For enhancing solubility, especially when preparing stock solutions, heating the sample to 37°C followed by ultrasonic bath treatment for a short period is recommended .

Chemical Reactivity

The reactivity of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride is primarily determined by its functional groups, particularly:

  • The lactam group (C=O), which can participate in nucleophilic addition reactions

  • The secondary amine in the piperidine ring, which can serve as a site for alkylation, acylation, or other nitrogen-centered reactions

  • The spirocyclic structure, which provides a rigid three-dimensional scaffold that influences the stereochemical outcome of reactions

Biological Activity and Applications

Pharmacological Significance

2,7-Diazaspiro[4.5]decan-3-one hydrochloride has been studied for its potential biological activities, including interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular processes such as signaling and metabolism.

One notable finding is the compound's potential inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis, a form of programmed cell death. This interaction suggests potential applications in conditions where dysregulated cell death pathways contribute to disease pathology.

Research Applications

The compound finds application in several research contexts:

  • As a pharmacological tool to investigate RIPK1-mediated cellular processes

  • In structure-activity relationship studies exploring the importance of spirocyclic scaffolds in biological activity

  • As a building block for the synthesis of more complex bioactive molecules with potential therapeutic properties

  • In studies of necroptosis and related cell death mechanisms

ParameterClassification
Hazard PictogramGHS07
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator